methyl 1-(2-methylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 1-(2-methylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a complex organic compound with a unique structure that combines a pyrazole ring with a piperidine sulfonyl group and a methylbenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-methylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate typically involves multiple steps, starting with the preparation of the pyrazole core. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions. The piperidin-1-ylsulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides in the presence of a base such as triethylamine. The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid or a suitable esterification reagent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-methylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the piperidin-1-yl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted sulfonyl derivatives
Scientific Research Applications
Methyl 1-(2-methylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of methyl 1-(2-methylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the pyrazole ring can engage in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(2-methylbenzyl)-3-(piperidin-1-yl)-1H-pyrazole-4-carboxylate: Lacks the sulfonyl group, which may result in different reactivity and biological activity.
Methyl 1-(2-methylbenzyl)-3-(morpholin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate: Contains a morpholine ring instead of a piperidine ring, potentially altering its pharmacokinetic properties.
Uniqueness
Methyl 1-(2-methylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is unique due to the presence of both the piperidin-1-ylsulfonyl group and the pyrazole ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile reactivity and potential interactions with a wide range of biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 1-[(2-methylphenyl)methyl]-3-piperidin-1-ylsulfonylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-14-8-4-5-9-15(14)12-20-13-16(18(22)25-2)17(19-20)26(23,24)21-10-6-3-7-11-21/h4-5,8-9,13H,3,6-7,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVNQXWRBXRTJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C(=N2)S(=O)(=O)N3CCCCC3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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